molecular formula C11H14N2O3 B3979769 3-methyl-N-(4-nitrophenyl)butanamide

3-methyl-N-(4-nitrophenyl)butanamide

Cat. No.: B3979769
M. Wt: 222.24 g/mol
InChI Key: OXFXFSPCJIELDS-UHFFFAOYSA-N
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Description

3-Methyl-N-(4-nitrophenyl)butanamide is an amide derivative characterized by a butanamide backbone with a 3-methyl substituent and a 4-nitrophenyl group attached to the nitrogen atom. Its molecular formula is C₁₁H₁₄N₂O₃, with an average molecular mass of 222.24 g/mol (calculated from and analogous structures).

Properties

IUPAC Name

3-methyl-N-(4-nitrophenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3/c1-8(2)7-11(14)12-9-3-5-10(6-4-9)13(15)16/h3-6,8H,7H2,1-2H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXFXFSPCJIELDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)NC1=CC=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-(4-nitrophenyl)butanamide typically involves the reaction of 3-methylbutanoyl chloride with 4-nitroaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-(4-nitrophenyl)butanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-methyl-N-(4-nitrophenyl)butanamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-methyl-N-(4-nitrophenyl)butanamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The amide group can also participate in hydrogen bonding and other interactions with proteins and enzymes, influencing their activity and function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural similarities with 3-methyl-N-(4-nitrophenyl)butanamide, differing primarily in substituents on the phenyl ring or additional functional groups. Key comparisons are summarized below:

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Modifications
This compound C₁₁H₁₄N₂O₃ 222.24 4-Nitrophenyl, 3-methyl
N-(4-Acetylphenyl)butanamide () C₁₂H₁₅NO₂ 205.26 4-Acetylphenyl
4-Chloro-N-(3-nitrophenyl)butanamide () C₁₀H₁₁ClN₂O₃ 242.66 3-Nitrophenyl, 4-chloro
(2S)-2-Amino-3-methyl-N-(4-nitrophenyl)butanamide hydrochloride () C₁₁H₁₆ClN₃O₃ 273.72 4-Nitrophenyl, 3-methyl, 2-amino (chiral center), hydrochloride salt
2-{[(4-Chlorophenyl)sulfonyl]amino}-3-methyl-N-[3-(trifluoromethyl)phenyl]butanamide () C₁₈H₁₇ClF₃N₂O₃S 448.85 3-Trifluoromethylphenyl, 4-chlorophenylsulfonyl

Substituent Effects on Physicochemical Properties

  • Electron-Withdrawing Groups (EWGs):
    The 4-nitrophenyl group in the parent compound enhances electrophilicity and reduces basicity compared to derivatives like N-(4-acetylphenyl)butanamide (), where the acetyl group is less electron-withdrawing. This difference may influence solubility in polar solvents and reactivity in nucleophilic substitution reactions .
  • Chiral Centers: The (2S)-2-amino derivative () introduces a chiral center, which can affect biological activity and crystallization behavior. The hydrochloride salt form improves aqueous solubility, a critical factor in pharmaceutical formulations .
  • For example, the trifluoromethyl group in enhances metabolic stability and lipophilicity .

Research Findings and Functional Insights

  • Theoretical Studies:
    Computational analyses of N-substituted nitroaromatics () suggest that EWGs like nitro groups delocalize electron density, reducing HOMO-LUMO gaps and enhancing charge-transfer interactions. This property is critical in designing optoelectronic materials .
  • Crystallographic Data:
    Studies on N-(aryl)-amides () reveal that nitro substituents induce planar conformations in the amide bond, stabilizing intermolecular hydrogen bonding networks. This contrasts with acetyl or chloro derivatives, where steric effects may disrupt crystallinity .
  • Biological Relevance: Sulfonamide-modified analogs () are explored as enzyme inhibitors due to their ability to mimic transition states in catalytic processes. The trifluoromethyl group further enhances binding via hydrophobic interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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